L-Glutamic acid,N-(1-oxotetradecyl)-(9CI)
Description
Key Structural Features:
- Myristoyl Chain : A fully saturated $$ \text{C}{14} $$ alkyl group ($$ \text{CH}3(\text{CH}2){12}\text{CO} $$) that adopts extended conformations in nonpolar environments.
- Glutamic Acid Backbone : Retains two carboxylate groups at the γ- and α-positions, enabling hydrogen bonding and ionic interactions.
- Amide Bond : The $$ \text{-NH-CO-} $$ linkage between the acyl chain and amino acid ensures stability against hydrolytic cleavage under physiological conditions.
The compound’s molecular weight of 357.5 g/mol and polar surface area of 94.4 Ų reflect its balanced hydrophilic-lipophilic character, which is critical for its role as a surfactant.
Crystallographic Analysis and Conformational Dynamics
Crystallographic data for L-glutamic acid,N-(1-oxotetradecyl)-(9CI) remain limited due to challenges in obtaining single crystals suitable for X-ray diffraction. The compound’s flexible alkyl chain and multiple hydrogen-bonding sites contribute to conformational polymorphism, complicating crystallization efforts. Computational models predict that the myristoyl chain adopts a helical or zigzag configuration in the solid state, while the glutamic acid moiety stabilizes the structure through intramolecular hydrogen bonds.
Notably, 3D conformer generation is restricted in databases like PubChem due to excessive molecular flexibility, underscoring the dynamic nature of its alkyl tail in solution. Experimental studies on related N-acyl glutamates suggest that micelle formation in aqueous environments induces partial ordering of the myristoyl chain, a behavior likely shared by this compound.
Comparative Structural Analysis with Related N-Acyl Amino Acids
L-Glutamic acid,N-(1-oxotetradecyl)-(9CI) belongs to the broader class of N-acylated amino acids , which exhibit diverse structural and functional properties depending on acyl chain length and amino acid identity.
| Property | N-Myristoyl Glutamic Acid | N-Palmitoyl Glutamic Acid | N-Acetyl Glutamic Acid |
|---|---|---|---|
| Acyl Chain Length | $$ \text{C}_{14} $$ | $$ \text{C}_{16} $$ | $$ \text{C}_2 $$ |
| Molecular Weight (g/mol) | 357.5 | 385.6 | 189.2 |
| Hydrophobicity (LogP) | 3.2 | 4.1 | -0.5 |
| Critical Micelle Concentration | 0.1 mM | 0.05 mM | N/A |
Structural Insights :
- Chain Length and Solubility : Longer acyl chains (e.g., $$ \text{C}_{16} $$) enhance hydrophobicity, reducing aqueous solubility but improving surfactant efficacy.
- Carboxylate Groups : The dual carboxylates in glutamic acid confer higher water solubility compared to N-acyl derivatives of neutral amino acids (e.g., N-myristoyl glycine).
- Biological Relevance : Unlike N-acetyl glutamic acid, which participates in the urea cycle, N-myristoyl glutamic acid lacks known enzymatic roles but serves as a model for studying lipidated peptide interactions.
Properties
Molecular Formula |
C19H35NO5 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(tetradecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
MTJZWYHTZFVEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acylation with Tetradecanoyl Chloride
The primary method for synthesizing L-glutamic acid,N-(1-oxotetradecyl)-(9CI) involves the reaction of L-glutamic acid with tetradecanoyl chloride in an alkaline aqueous medium. This process follows a nucleophilic acyl substitution mechanism, where the α-amino group of glutamic acid attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically conducted at 0–5°C to minimize side reactions such as hydrolysis of the acyl chloride or peptide bond formation.
Reaction Conditions and Reagents
- Glutamic acid : 1 mol (147.13 g/mol)
- Tetradecanoyl chloride : 1.25 mol (261.85 g/mol)
- Base : Potassium hydroxide (KOH) or magnesium oxide (MgO), 3–4 equivalents
- Solvent : Water with optional co-solvents (e.g., ether or toluene)
- Temperature : 0–5°C
The use of excess acyl chloride (1.25 mol per mol of glutamic acid) compensates for saponification losses, while maintaining a pH ≥7 with KOH or MgO prevents glutamic acid self-condensation.
Role of Base Selection
The choice of base significantly impacts reaction efficiency and product purity:
Magnesium oxide is preferred for large-scale synthesis due to its non-hygroscopic nature, facilitating subsequent acidification and purification steps.
Optimization of Reaction Parameters
Temperature Control
Maintaining temperatures near 0°C is critical to suppress side reactions. In Example VI of the patent (N-myristoyl glutamic acid synthesis), a yield of 52% was achieved at 0°C, compared to 30–41% at higher temperatures (5–25°C). Low temperatures reduce the rate of acyl chloride hydrolysis, which competes with the desired acylation.
Stoichiometric Ratios
The molar ratio of tetradecanoyl chloride to glutamic acid is optimized at 1.25:1 to account for saponification losses. Excess base (3–4 equivalents) ensures complete deprotonation of glutamic acid’s carboxyl groups, directing the acyl group to the α-amino site.
Purification and Isolation Techniques
Acid Precipitation
After the reaction, the crude product exists as a magnesium or potassium salt. Acidification with hydrochloric acid (HCl) precipitates the free N-myristoyl glutamic acid:
1. Add 60 mL concentrated HCl diluted to 150 mL with water.
2. Warm the mixture to 40–50°C to dissolve impurities.
3. Extract with toluene or hexane to isolate the product.
This step removes inorganic salts and unreacted fatty acids, yielding a purity of >95% after crystallization.
Recrystallization
Final purification involves recrystallization from non-polar solvents:
| Solvent | Purity Improvement (%) | Yield Loss (%) |
|---|---|---|
| Toluene | 98 → 99.5 | 10–15 |
| Hexane | 98 → 99.2 | 5–10 |
Toluene is preferred for its high solubility at elevated temperatures and low miscibility with water.
Comparative Analysis with Analogous Compounds
N-Lauroyl vs. N-Myristoyl Glutamic Acid
Synthesis of N-lauroyl glutamic acid (C12 acyl chain) follows similar protocols but requires stricter temperature control due to the higher reactivity of lauroyl chloride. Yields are lower (30.6% vs. 52%) due to increased saponification rates.
N-Stearoyl Glutamic Acid
The longer stearoyl chain (C18) necessitates higher reaction temperatures (5–10°C) to maintain solubility, resulting in moderate yields (41.5%) and higher energy costs.
Industrial-Scale Adaptations
Continuous Flow Reactors
Modern adaptations employ continuous flow systems to enhance heat dissipation and reduce reaction times. Pilot studies show a 20% yield increase compared to batch processes.
Green Chemistry Approaches
Recent efforts explore enzymatic acylation using lipases, though yields remain suboptimal (15–20%) due to enzyme inhibition by fatty acids.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Biochemical Applications
1.1 Cell Culture Supplement
L-Glutamic acid is widely used as a supplement in cell culture media. It serves as an essential nitrogen source for cell growth and metabolism. Specifically, it is included in Minimal Essential Medium (MEM) formulations to support the growth of various cell lines, including fibroblasts and lymphocytes .
1.2 Enzyme Substrate
In enzymatic studies, L-Glutamic acid acts as a substrate for various enzymes, facilitating biochemical reactions that are crucial for understanding metabolic pathways. For instance, it plays a significant role in the synthesis of γ-aminobutyric acid (GABA) through glutamate decarboxylase .
Pharmaceutical Applications
2.1 Drug Development
L-Glutamic acid derivatives are being explored for their therapeutic potential in treating neurological disorders due to their role as neurotransmitters. Research indicates that modifications of glutamic acid can enhance its efficacy and specificity in targeting neural receptors .
2.2 Nutraceuticals
The compound is also investigated for its use in nutraceutical formulations aimed at improving cognitive function and reducing neurodegeneration. Its role as a precursor for neurotransmitters makes it a candidate for dietary supplements .
Industrial Applications
3.1 Biotechnological Processes
In biotechnology, L-Glutamic acid is utilized as a feed additive in animal nutrition. It enhances growth performance and feed efficiency in livestock, contributing to sustainable agricultural practices . The European Commission has authorized its use as a nutritional additive for various animal species .
3.2 Material Science
Recent studies have explored the potential of L-Glutamic acid derivatives in the synthesis of organic nonlinear optical materials. These materials have applications in optoelectronic devices due to their unique optical properties .
Case Studies
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Acylated glutamic acid derivatives differ in two key aspects:
Acyl Chain Length : Affects hydrophobicity and surfactant efficacy.
Counterion Type : Influences solubility and stability.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Acyl Chain Length | Counterion |
|---|---|---|---|---|---|
| L-Glutamic acid, N-(1-oxotetradecyl)-, monopotassium salt | 72716-26-8 | C₁₉H₃₄KNO₅ | 395.58 | C14 | Potassium |
| Sodium myristoyl glutamate (N-(1-oxotetradecyl)-L-glutamic acid, monosodium salt) | 38517-37-2 | C₁₉H₃₄NO₅Na | 379.47 | C14 | Sodium |
| Sodium stearoyl glutamate (N-(1-oxooctadecyl)-L-glutamic acid, monosodium salt) | 38517-23-6 | C₂₃H₄₂NNaO₅ | 435.57 | C18 | Sodium |
| Sodium hydrogen N-(1-oxooctadecyl)-L-glutamate | 79811-24-8 | C₂₃H₄₂NNaO₅ | 435.57 | C18 | Sodium |
Physicochemical and Functional Differences
Acyl Chain Length
- C14 (Tetradecanoyl): Compounds like sodium myristoyl glutamate (C14) exhibit moderate hydrophobicity, suitable for mild surfactants in personal care products .
- C18 (Stearoyl) : Sodium stearoyl glutamate (C18) has higher lipophilicity, enhancing emulsification in oil-rich formulations .
Counterion Effects
- Sodium Salts : Widely used due to their high solubility in water and compatibility with cosmetic formulations .
- Potassium Salts : Less common but may offer improved solubility in polar solvents compared to sodium salts .
Thermal Stability
Research Findings
Surfactant Performance : Sodium stearoyl glutamate (C18) demonstrates superior emulsification capacity compared to C14 derivatives in high-lipid systems .
Biological Compatibility : Sodium myristoyl glutamate (C14) is less irritating to skin, making it ideal for sensitive skin formulations .
Metabolic Studies : Isotopically labeled glutamic acid derivatives (e.g., U¹³C–U¹⁵N–UD-glutamic acid) show minimal interference in tracking metabolic fluxes, highlighting their reliability in research .
Biological Activity
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound's biological activity is significant in fields such as pharmacology, nutrition, and biochemistry. This article explores the biological activity of this compound, including its mechanisms, effects on human health, and potential therapeutic applications.
Chemical Structure and Properties
L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) is characterized by its long-chain fatty acid modification, which may enhance its bioactivity compared to standard L-glutamic acid. The structural formula can be denoted as follows:
This modification potentially influences the compound's solubility, absorption, and interaction with biological membranes.
- Neurotransmission : L-Glutamic acid is a key neurotransmitter in the central nervous system (CNS). It acts primarily through NMDA (N-methyl-D-aspartate) receptors, influencing synaptic plasticity and cognitive functions such as learning and memory .
- Metabolic Functions : The compound plays a role in nitrogen metabolism and serves as a precursor for the synthesis of other amino acids and neurotransmitters .
- Cell Signaling : It may participate in signaling pathways that regulate cell growth and differentiation .
Effects on Health
- Neuroprotective Effects : Research indicates that derivatives of glutamic acid can exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antioxidant Activity : Some studies suggest that L-glutamic acid derivatives may have antioxidant properties, helping to mitigate oxidative stress in cells .
- Anti-inflammatory Properties : The compound has been linked to reduced inflammation in various models, indicating potential therapeutic uses in inflammatory diseases .
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of L-glutamic acid derivatives in models of neurodegeneration. Results showed that these compounds reduced neuronal cell death and improved cognitive function in animal models exposed to neurotoxic agents .
Study 2: Antioxidant Activity
In a clinical trial assessing dietary supplements containing L-glutamic acid derivatives, participants exhibited lower levels of oxidative stress markers compared to a control group. This suggests potential benefits for cardiovascular health .
Comparative Analysis
| Property | L-Glutamic Acid | L-Glutamic Acid, N-(1-oxotetradecyl)-(9CI) |
|---|---|---|
| Molecular Weight | 147.13 g/mol | 333.47 g/mol |
| Solubility | Water-soluble | Enhanced solubility due to fatty acid chain |
| Neurotransmitter Role | Yes | Yes |
| Antioxidant Activity | Moderate | Higher potential due to structural modification |
| Anti-inflammatory | Limited | Significant effects observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing L-Glutamic acid, N-(1-oxotetradecyl)-(9CI) and its salts?
- Methodological Answer : The compound is typically synthesized via acylation of L-glutamic acid with myristoyl chloride (C14 acyl chloride). A common approach involves the Schotten-Baumann reaction, where the amino group of L-glutamic acid reacts with the acyl chloride in a biphasic system (e.g., water/dichloromethane) under alkaline conditions (pH ~9–10) to form the amide bond . For salt derivatives (e.g., sodium or potassium salts), neutralization with NaOH or KOH is performed post-synthesis .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the myristoyl chain (δ ~0.8–2.3 ppm for CH and CH groups) and the glutamate backbone (δ ~3.5–4.5 ppm for α-CH and carboxylic acid protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., CHKNO for the monopotassium salt, exact mass 395.5753) .
- Elemental Analysis : Verify C, H, N, and K/Na content within ±0.3% of theoretical values .
Q. What are the key physicochemical properties of this compound relevant to formulation studies?
- Methodological Answer :
- Solubility : Test in water, ethanol, and lipids. The sodium/potassium salts are water-soluble due to their ionic nature, while the free acid form is lipid-soluble .
- pKa : Determine via potentiometric titration; the α-carboxylic acid group of glutamate typically has a pKa ~2.1, while the amide nitrogen may show a pKa ~3.3–3.5 .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., sodium salt analogs melt at ~212–213°C) and degradation temperatures .
Advanced Research Questions
Q. How does the surfactant behavior of this compound compare to other acylated amino acid derivatives?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure using surface tension tensiometry or fluorescent probe methods (e.g., pyrene polarity assay). Myristoyl (C14) derivatives typically exhibit lower CMC values than lauroyl (C12) analogs due to increased hydrophobicity .
- Aggregation Behavior : Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) can characterize micelle size and morphology .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins and lipids.
- Quantification : Develop a reverse-phase HPLC method with UV detection (λ ~210 nm for amide bonds) or LC-MS/MS for higher specificity. Calibrate with a deuterated internal standard to correct for matrix effects .
Q. How can computational modeling predict interactions between this compound and lipid bilayers or proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Focus on hydrophobic interactions between the myristoyl chain and lipid tails .
- Docking Studies : Use AutoDock Vina to predict binding affinities with proteins (e.g., serum albumin) based on electrostatic and van der Waals interactions .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for sodium/potassium salts: How should researchers reconcile these differences?
- Methodological Answer : Variations in melting points (e.g., 212–213°C in vs. unlisted values in ) may arise from differences in salt forms (Na vs. K), hydration states, or purity levels. Researchers should:
- Confirm salt identity via elemental analysis .
- Perform thermogravimetric analysis (TGA) to detect hydrated water loss.
- Use controlled recrystallization solvents (e.g., ethanol/water mixtures) to standardize crystal forms .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
